3-(Aziridin-1-yl)propanehydrazide
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Overview
Description
3-(Aziridin-1-yl)propanehydrazide is an organic compound with the molecular formula C5H11N3O. It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a propanehydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aziridin-1-yl)propanehydrazide typically involves the reaction of aziridine with a suitable hydrazide precursor. One common method is the reaction of 3-chloropropanehydrazide with aziridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and forms a bond with the hydrazide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Aziridin-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of ring-opened compounds .
Scientific Research Applications
3-(Aziridin-1-yl)propanehydrazide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3-(Aziridin-1-yl)propanehydrazide involves its reactivity with various biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. This reactivity is the basis for its potential use in drug development, particularly for targeting specific molecular pathways in diseases .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, also used in polymer chemistry and drug development.
Hydrazides: Compounds containing the hydrazide functional group, used in various chemical and biological applications.
Uniqueness
3-(Aziridin-1-yl)propanehydrazide is unique due to the combination of the aziridine ring and the propanehydrazide moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, and medicine .
Properties
CAS No. |
500584-81-6 |
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Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(aziridin-1-yl)propanehydrazide |
InChI |
InChI=1S/C5H11N3O/c6-7-5(9)1-2-8-3-4-8/h1-4,6H2,(H,7,9) |
InChI Key |
KVCKATMJOYTDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCC(=O)NN |
Origin of Product |
United States |
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